Cortisone
Overview
Description
Cortisone is a pregnene (21-carbon) steroid hormone that is naturally occurring and also used as a pharmaceutical prodrug. It is a corticosteroid metabolite that is converted from cortisol by the enzyme corticosteroid 11-beta-dehydrogenase isozyme 2, particularly in the kidneys . This compound is known for its anti-inflammatory properties and is used to treat a variety of ailments, including rheumatoid arthritis .
Mechanism of Action
Target of Action
Cortisone, a naturally occurring corticosteroid metabolite, primarily targets the glucocorticoid receptors in the body . These receptors are found in almost all body cells but are most abundant in the liver . The binding of this compound to these receptors plays a crucial role in the regulation of major body functions such as glycemic metabolism, immune system, and inflammation .
Mode of Action
This compound interacts with its targets through both genomic and non-genomic mechanisms . In the genomic mechanism, this compound diffuses into the cell and binds to the glucocorticoid receptors in the cytoplasm. This binding triggers a conformational change in the receptor, allowing it to translocate into the nucleus where it regulates the transcription of genes involved in the inflammatory response . In the non-genomic mechanism, this compound can bind to membrane receptors, inducing rapid neurotransmitter-like effects .
Biochemical Pathways
This compound affects several biochemical pathways. The first and rate-limiting step in steroidogenesis, the process by which cholesterol is converted to steroid hormones, involves the conversion of cholesterol to pregnenolone by the enzyme P450scc (CYP11A1). This step is subject to multiple regulatory mechanisms . This compound also influences the gluconeogenic pathway in the liver, affecting the expression of genes like PCK1 and G6PC .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound can be administered as a prodrug, meaning it has to be converted by the body, specifically the liver, into cortisol after administration to be effective . It can be administered intravenously, orally, intra-articularly (into a joint), or transcutaneously . The rate and extent to which this compound enters the systemic circulation and thereby gains access to the site of action is referred to as its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. This compound suppresses various elements of the immune system, thus reducing inflammation and attendant pain and swelling . It also modulates major neurotransmitter systems, promotes the viability of neurons, plays an important role in myelination, and influences cognitive processes . Moreover, this compound increases the availability of all fuel substrates by mobilizing glucose, free fatty acids, and amino acids from endogenous stores .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conversion of cortisol to the inactive metabolite this compound is particularly prominent in the kidneys . Additionally, the effectiveness of this compound can be affected by interactions with other drugs . Therefore, the environment in which this compound operates, including the presence of other medications and the specific organ systems involved, plays a significant role in its action.
Biochemical Analysis
Biochemical Properties
Cortisone interacts with various enzymes, proteins, and other biomolecules. This conversion involves the enzyme 11-beta-dehydrogenase isozyme 2 . This compound also has a role in the regulation of our response to stress, via activation of the hypothalamic–pituitary–adrenal axis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It suppresses various elements of the immune system, thus reducing inflammation and attendant pain and swelling . This compound prompts cells to release sugar (glucose) into your blood to provide fuel for your brain and muscles so they can continue dealing with the stressful situation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. Cortisol is converted by the action of the enzyme corticosteroid 11-beta-dehydrogenase isozyme 2 into the inactive metabolite this compound, particularly in the kidneys . This is done by oxidizing the alcohol group at carbon 11. This compound is then converted back to the active steroid cortisol by stereospecific hydrogenation at carbon 11 by the enzyme 11β-Hydroxysteroid dehydrogenase type 1, particularly in the liver .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Chronic systemic glucocorticoid treatment is accompanied by several common, serious and dose-dependent adverse effects, such as polyuria, polydipsia, alopecia, muscle weakness, panting, lethargy and obesity . These effects are of greater concern to pet owners than to the animals themselves .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, an injection of corticosterone increased vigilance behavior within two minutes in a study . Chronic systemic glucocorticoid treatment is accompanied by several common, serious and dose-dependent adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is one of several end-products of a process called steroidogenesis, which starts with the synthesis of cholesterol and proceeds through a series of modifications in the adrenal gland to become any one of many steroid hormones .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is converted in the liver to the active metabolite hydrothis compound . The steroidogenic acute regulatory protein (StAR), and translocator protein (TSPO), in a complex with various proteins including VDAC and ATAD3A, are involved in the transport of cholesterol to the inner membrane of the mitochondria .
Subcellular Localization
This compound has specific subcellular localizations that affect its activity or function. SUMOylation of 11β-HSD2 at residue K266 modulates cortisol-mediated mineralocorticoid receptor nuclear translocation independently of effects on transactivation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cortisone can be synthesized from diosgenin, a steroid sapogenin, through a series of chemical reactions. The process involves microbial transformation and enzymatic reactions, which include hydroxylation and dehydrogenation steps . The starting material, diosgenin, undergoes several chemical transformations to produce this compound.
Industrial Production Methods: Industrial production of this compound involves the use of microbial transformation and enzymatic processes. Corynebacterium simplex is commonly used for the 1,2-dehydrogenation step in the synthesis of corticosteroids . This combination of chemistry and biotechnology has been developed over the years to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions: Cortisone undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the key reactions is the oxidation of cortisol to this compound by the enzyme corticosteroid 11-beta-dehydrogenase isozyme 2 .
Common Reagents and Conditions: Common reagents used in the synthesis and transformation of this compound include microbial enzymes, oxidizing agents, and reducing agents. The conditions for these reactions typically involve specific pH levels, temperatures, and the presence of cofactors for enzymatic reactions .
Major Products Formed: The major product formed from the oxidation of cortisol is this compound. Additionally, this compound can be further transformed into other corticosteroids, such as hydrothis compound, through reduction reactions .
Scientific Research Applications
Cortisone has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In medicine, this compound is used to treat inflammatory conditions, such as rheumatoid arthritis, and other endocrine disorders . In chemistry, this compound is studied for its chemical properties and reactions. In biology, this compound is used to understand the mechanisms of steroid hormones and their effects on the body. In industry, this compound is produced for pharmaceutical use and is a key component in the production of other corticosteroids .
Comparison with Similar Compounds
Cortisone is similar to other corticosteroids, such as hydrothis compound, prednisone, and dexamethasone. this compound is unique in its specific conversion from cortisol and its relatively mild activity compared to more potent corticosteroids . Hydrothis compound, for example, is more potent and has a stronger anti-inflammatory effect . Prednisone and dexamethasone are also more potent and have longer durations of action compared to this compound .
List of Similar Compounds:- Hydrothis compound
- Prednisone
- Dexamethasone
- Betamethasone
- Methylprednisolone
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYSYFVPBJMHGN-ZPOLXVRWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022857 | |
Record name | Cortisone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cortisone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002802 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.28 mg/mL at 25 °C | |
Record name | Cortisone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002802 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53-06-5 | |
Record name | Cortisone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cortisone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cortisone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14681 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | cortisone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9703 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cortisone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cortisone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.149 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CORTISONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V27W9254FZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cortisone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002802 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
222 °C | |
Record name | Cortisone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002802 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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